6-acetyl-5-methyl-2-(prop-2-yn-1-ylthio)thieno[2,3-d]pyrimidin-4(3H)-one
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Description
Scientific Research Applications
Antimicrobial Activity
Thieno[2,3-d]pyrimidin-4(3H)-one derivatives have demonstrated significant antimicrobial properties. Abdel-rahman, Bakhite, and Al-Taifi (2002) synthesized new pyridothienopyrimidines and pyridothienotriazines, revealing their in vitro antimicrobial activities (Abdel-rahman, Bakhite, & Al-Taifi, 2002).
Antitumor Activity
Hafez and El-Gazzar (2017) reported the synthesis of new 4-substituted thieno[3,2-d]pyrimidine derivatives showing potent anticancer activity on various human cancer cell lines, including breast adenocarcinoma and cervical carcinoma (Hafez & El-Gazzar, 2017).
Application in Heterocyclic Synthesis
Ho and Yao (2013) utilized thieno[2,3-d]pyrimidine-based chromophores in the synthesis of novel heterocyclic chalcone derivatives, highlighting their application in creating hues for polyester fibers (Ho & Yao, 2013).
Protein Kinase CK2 Inhibition
Golub et al. (2011) synthesized substituted thieno[2,3-d]pyrimidin-4-ylthio carboxylic acids, identifying them as inhibitors of human protein kinase CK2, important for potential therapeutic applications (Golub et al., 2011).
Synthesis of Novel Compounds
Dai, Yan, and Liu (2014) synthesized substituted 2-lactosylthiothieno[2,3-d]pyrimidin-4-ones, contributing to the diversification of thieno[2,3-d]pyrimidine derivatives (Dai, Yan, & Liu, 2014).
Antihyperlipaemic Activity
Shishoo et al. (1990) prepared 2-substituted thieno(2,3-d)pyrimidin-4(3H)-ones, revealing their significant antihyperlipaemic activity in various animal models, with potential therapeutic applications (Shishoo et al., 1990).
Antimicrobial and Anti-Inflammatory Agents
Tolba, Kamal El‐Dean, Ahmed, and Hassanien (2018) synthesized thieno[2,3-d]pyrimidine derivatives, testing them as antimicrobial and anti-inflammatory agents, showing significant bioactivity (Tolba, Kamal El‐Dean, Ahmed, & Hassanien, 2018).
Physicochemical Properties and Antimicrobial Activity
Candia et al. (2017) characterized spirocyclic thieno[2,3-d]pyrimidin-4(3H)-one derivatives for their physicochemical properties and antimicrobial activity, indicating their potential in pharmaceutical applications (Candia et al., 2017).
properties
IUPAC Name |
6-acetyl-5-methyl-2-prop-2-ynylsulfanyl-3H-thieno[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2S2/c1-4-5-17-12-13-10(16)8-6(2)9(7(3)15)18-11(8)14-12/h1H,5H2,2-3H3,(H,13,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJOIUTFNCGPHLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)NC(=N2)SCC#C)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-acetyl-5-methyl-2-(prop-2-yn-1-ylthio)thieno[2,3-d]pyrimidin-4(3H)-one |
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